molecular formula C5H7NO B14667538 2-Propenamide, N-ethenyl- CAS No. 44565-77-7

2-Propenamide, N-ethenyl-

Cat. No.: B14667538
CAS No.: 44565-77-7
M. Wt: 97.12 g/mol
InChI Key: ILCQQHAOOOVHQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenamide, N-ethenyl-, can be synthesized through several methods. One common approach involves the reaction of acrylamide with acetylene in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the production of 2-Propenamide, N-ethenyl-, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-ethenyl-, undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(N-vinyl-2-propenamide), which is used in various applications.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ammonia.

    Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.

    Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can be used.

Major Products Formed

    Polymerization: Poly(N-vinyl-2-propenamide)

    Hydrolysis: Acrylic acid and ammonia

    Addition Reactions: Various substituted amides depending on the electrophile used

Scientific Research Applications

2-Propenamide, N-ethenyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Its derivatives are used in the development of hydrogels for drug delivery systems.

    Medicine: It is investigated for its potential use in biomedical applications, including tissue engineering and wound healing.

    Industry: It is used in the production of adhesives, coatings, and water treatment chemicals.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-ethenyl-, involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the development of hydrogels and other polymeric materials. The vinyl group allows for various addition reactions, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Acrylamide: Similar in structure but lacks the vinyl group.

    N-Methylacrylamide: Contains a methyl group instead of a vinyl group.

    N-Vinylformamide: Similar structure but with a formamide group instead of an acrylamide group.

Uniqueness

2-Propenamide, N-ethenyl-, is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for the formation of various polymers and copolymers. This makes it particularly valuable in applications requiring specific polymer properties.

Properties

CAS No.

44565-77-7

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

N-ethenylprop-2-enamide

InChI

InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h3-4H,1-2H2,(H,6,7)

InChI Key

ILCQQHAOOOVHQJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC=C

Origin of Product

United States

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